molecular formula C13H17NO B5649808 3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinone CAS No. 26278-66-0

3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinone

Cat. No. B5649808
CAS RN: 26278-66-0
M. Wt: 203.28 g/mol
InChI Key: QQWIGIUAHJECSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives involves multiple steps, including cyclization of esters of o-acyl-phenylacetic acids with amines, and reactions involving diethyl phosphite. For instance, Huang Wei-yi reported the synthesis of a similar compound, 3,4-Dihydro-5-hydroxy-1(2H)-isoquinolinone, through a three-step reaction starting from isoquinoline, demonstrating a typical synthesis route for such compounds (Huang Wei-yi, 2006). Another approach involves the palladium-catalyzed carbonylation-decarboxylation of diethyl(2-iodoaryl)malonates with imidoyl chlorides, leading to various substituted isoquinolin-1(2H)-ones (Zhaoyan Zheng & H. Alper, 2008).

Molecular Structure Analysis

The molecular structure of 3,3-diethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives is characterized by NMR, MS, and sometimes X-ray crystallography. These analyses confirm the presence of the isoquinolinone core and the modifications introduced through synthetic routes. For example, Yi-Chen Chan et al. synthesized a compound with a similar backbone, analyzing its structure using X-ray crystallography to determine the dihedral angles and confirm the molecular conformation (Yi-Chen Chan et al., 2010).

Chemical Reactions and Properties

3,3-Diethyl-3,4-dihydro-1(2H)-isoquinolinone derivatives participate in various chemical reactions, including hydroaminomethylation, arylation, and annulation, showcasing their versatile reactivity. For instance, hydroaminomethylation of 2-isopropenylanilines catalyzed by rhodium offers a route to tetrahydroquinolines, demonstrating the potential of these derivatives in complex syntheses (T. Vieira & H. Alper, 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields. While specific data on 3,3-diethyl derivatives might not be directly reported, the synthesis and analysis methods provide insight into manipulating these properties through structural modifications.

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stability, and interactions with other molecules, are essential for understanding the potential applications of these compounds. The synthesis and reactivity studies, such as those involving diethyl phosphite for electrochemical oxidation, highlight the chemical versatility of the isoquinolinone derivatives (Wenxia Xie et al., 2019).

properties

IUPAC Name

3,3-diethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(15)14-13/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWIGIUAHJECSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C(=O)N1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255801
Record name 3,3-Diethyl-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3,3-Diethyl-3,4-dihydro-2H-isoquinolin-1-one

CAS RN

26278-66-0
Record name 3,3-Diethyl-3,4-dihydro-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26278-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diethyl-3,4-dihydro-1(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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